molecular formula C13H15Cl2NO B6214893 [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2731007-89-7

[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Numéro de catalogue B6214893
Numéro CAS: 2731007-89-7
Poids moléculaire: 272.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the mid-1990s and has since been extensively studied for its effects on the endocannabinoid system.

Mécanisme D'action

[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 55,212-2 acts as a partial agonist at both the CB1 and CB2 receptors of the endocannabinoid system. This system plays a critical role in regulating a wide range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 55,212-2 has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and regulation of immune cell function. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the key advantages of using [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 55,212-2 in lab experiments is its selectivity for the CB1 and CB2 receptors, which allows for more precise manipulation of the endocannabinoid system. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained effects in vivo.

Orientations Futures

There are a number of exciting future directions for research on [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 55,212-2 and other synthetic cannabinoids. One area of focus is the development of more selective compounds that target specific subtypes of the CB1 and CB2 receptors. Another area of interest is the potential use of these compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is growing interest in the use of synthetic cannabinoids as tools for studying the endocannabinoid system and its role in various physiological processes.

Méthodes De Synthèse

The synthesis of [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 55,212-2 involves a multistep process that begins with the reaction of 2,5-dichlorobenzonitrile with 1,5-cyclooctadiene to form 5-(2,5-dichlorophenyl)-3-cyclooctadiene-1,2-dicarbonitrile. This intermediate is then reacted with lithium aluminum hydride to reduce the nitrile groups to primary amines, followed by a reductive amination reaction with formaldehyde to form the desired compound.

Applications De Recherche Scientifique

[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. This compound has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of arthritis and colitis.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dichlorophenylacetonitrile", "1,5-cyclooctadiene", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 2,5-dichlorophenylacetonitrile with sodium borohydride in methanol to yield 5-(2,5-dichlorophenyl)cyclooctanone.", "Step 2: Cyclization of 5-(2,5-dichlorophenyl)cyclooctanone with 1,5-cyclooctadiene in the presence of hydrochloric acid to form [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]ketone.", "Step 3: Reduction of [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]ketone with sodium borohydride in ethanol to produce [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol.", "Step 4: Purification of the product by recrystallization from acetic acid and sodium acetate." ] }

Numéro CAS

2731007-89-7

Formule moléculaire

C13H15Cl2NO

Poids moléculaire

272.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.